N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at the 2-position and an adamantane-1-carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c32-27(28-13-18-10-19(14-28)12-20(11-18)15-28)29-26-24-16-34-17-25(24)30-31(26)21-6-8-23(9-7-21)33-22-4-2-1-3-5-22/h1-9,18-20H,10-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHFOBRALGYHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)OC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenoxyphenyl group is introduced via nucleophilic substitution reactions, while the adamantane carboxamide moiety is typically attached through amide bond formation using coupling reagents like EDCI or DCC .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its application .
Comparison with Similar Compounds
Thienopyrazole-Based Analogs
Compound 1: N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)
- Key Differences: Substituent: The 4-fluorophenyl group replaces the 4-phenoxyphenyl group. Functional Group: A ketone (5-oxo) is present on the thienopyrazole core.
- Molecular Properties :
- Implications: Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the phenoxy group. The ketone group could alter hydrogen-bonding interactions, affecting target affinity.
| Parameter | Target Compound | Fluorophenyl Analog |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole (5-oxo) |
| Substituent at 2-position | 4-Phenoxyphenyl | 4-Fluorophenyl |
| Molecular Weight | Not Provided | 413.51 g/mol |
| Potential Bioactivity | Not Reported | Undisclosed (likely research-stage) |
Triazole-Based Adamantane Derivatives
Compound 2 : 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl)
- Key Differences: Core Structure: 1,2,4-Triazole replaces thienopyrazole. Substituents: Alkylthio chains (e.g., -S-C₄H₉, -S-C₁₀H₂₁) at the 3-position.
- Synthesis: Synthesized via cyclization of adamantane hydrazinecarbothioamides in alkaline media, followed by alkylation with α-halogenoalkanes .
- Bioactivity :
- Physicochemical Properties: Crystalline solids recrystallized from n-butanol.
| Parameter | Target Compound | Triazole Derivatives |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | 1,2,4-Triazole |
| Adamantane Position | Carboxamide at 3-position | Directly bonded to triazole at 5-position |
| Key Functional Groups | Phenoxyphenyl, carboxamide | Alkylthio, thione |
| Bioactivity | Not Reported | Anti-hypoxic (validated in vivo) |
Structural and Functional Implications
- Substituent Effects: Phenoxyphenyl vs. Fluorophenyl: The phenoxy group’s bulkiness and electron-donating properties may improve binding to aromatic receptor pockets compared to fluorine. Adamantane Modifications: In triazole derivatives, adamantane directly integrates into the heterocycle, whereas in the target compound, it is linked via a carboxamide. This affects conformational flexibility and solubility.
- Biological Performance: Triazole derivatives exhibit proven anti-hypoxic activity, suggesting that the target compound’s thienopyrazole core could be optimized for similar applications.
Biological Activity
N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities supported by empirical data.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an adamantane core linked to a thieno[3,4-c]pyrazole moiety and a phenoxyphenyl group. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Specific reaction conditions are optimized to yield high-purity products.
Key Structural Features:
- Molecular Formula: C24H25N3O2S
- Molecular Weight: 425.54 g/mol
- CAS Number: 396720-24-4
Biological Activity Overview
This compound has been evaluated for various biological activities including antiparasitic, anticancer, and ion channel modulation effects.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through its effects on various cancer cell lines. Studies have demonstrated that adamantane derivatives can exhibit moderate antiproliferative activity against tumor cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF7 | 43.4 |
The primary mechanism by which this compound exerts its biological effects may involve modulation of ion channels such as hERG potassium channels. This interaction can lead to alterations in cardiac action potentials and potentially influence therapeutic outcomes in cardiac-related conditions .
Case Studies and Empirical Findings
A series of studies have highlighted the biological activities of similar compounds derived from the thieno[3,4-c]pyrazole framework:
- Antiparasitic Evaluation : In vitro assays demonstrated that several derivatives showed selective activity against Trypanosoma brucei rhodesiense, with some compounds achieving IC50 values below 10 µM .
- Anticancer Efficacy : A comparative study on adamantane derivatives indicated that modifications at specific positions significantly enhanced antiproliferative activity against a panel of cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
